molecular formula C22H14N2O4S3 B4935938 N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide)

N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide)

Cat. No. B4935938
M. Wt: 466.6 g/mol
InChI Key: JXDVTVOGPHHHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide), also known as DBTTC, is a small molecule compound that has gained significant attention in the field of organic electronics and optoelectronics. The compound possesses unique electronic properties, making it a promising candidate for various applications, including organic photovoltaics, field-effect transistors, and light-emitting diodes. In

Scientific Research Applications

N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) has been extensively studied for its potential applications in organic electronics and optoelectronics. The compound exhibits strong absorption in the visible region, high charge mobility, and good thermal stability, making it a promising candidate for organic photovoltaics. N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) has also been used as an active material in organic field-effect transistors, where it demonstrated high charge carrier mobility and low operating voltage. Additionally, N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) has been used as a host material in light-emitting diodes, where it showed efficient energy transfer and high electroluminescence efficiency.

Mechanism of Action

The mechanism of action of N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) in organic electronics and optoelectronics is based on its unique electronic properties. N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) possesses a planar structure with a conjugated system of alternating double bonds, which allows for efficient charge transport and energy transfer. The compound also exhibits strong electron-accepting ability due to the presence of electron-withdrawing carbonyl and sulfonyl groups, which allows for efficient charge separation and generation of photocurrent in organic photovoltaics.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide), as the compound is primarily used in the field of organic electronics and optoelectronics. However, some studies have suggested that N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) may exhibit antioxidant and anti-inflammatory properties, which could have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) offers several advantages for lab experiments, including its simple synthesis method, high purity, and good thermal stability. However, the compound is highly insoluble in common solvents, which can make it difficult to handle and characterize. Additionally, the high electron-accepting ability of N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) can lead to quenching of fluorescence in some applications, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide). One area of interest is the development of new synthesis methods and purification techniques to improve the yield and purity of the compound. Additionally, there is a need for further studies on the biochemical and physiological effects of N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide), as well as its potential therapeutic applications. Another area of interest is the exploration of new applications for N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) in the field of organic electronics and optoelectronics, such as in organic light-emitting diodes, organic solar cells, and organic field-effect transistors. Overall, N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) is a promising compound with a wide range of potential applications and future research directions.

Synthesis Methods

N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide) can be synthesized through a simple and efficient two-step process. The first step involves the synthesis of 5,5-dioxide-dibenzo[b,d]thiophene-3,7-dicarboxylic acid, which is then coupled with 2-thiophenecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to obtain N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide). The purity and yield of the final product can be improved through various purification techniques, such as column chromatography, recrystallization, and sublimation.

properties

IUPAC Name

N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4S3/c25-21(17-3-1-9-29-17)23-13-5-7-15-16-8-6-14(24-22(26)18-4-2-10-30-18)12-20(16)31(27,28)19(15)11-13/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDVTVOGPHHHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5260647

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.